molecular formula C13H21N3O3 B1375764 5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester CAS No. 1251017-49-8

5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester

Cat. No. B1375764
M. Wt: 267.32 g/mol
InChI Key: IAKIPYUZTQEURV-UHFFFAOYSA-N
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Description

“5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester” is a chemical compound with the CAS number 1251017-49-8 . It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C13H21N3O3 . Its molecular weight is 267.32 g/mol .

The color and form of the compound are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is involved in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 4-amino-3,5-dialkyl-4H-1,2,4-triazoles, which are important for their potential applications in medicinal chemistry (Lkizler, Demirbas, & Lkizler, 1996).

Structural Analysis

  • The compound exhibits unique structural features. For example, its six-membered ring structure adopts a distorted configuration, which can be important in understanding its chemical reactivity and interactions with other molecules (Kolter, Rübsam, Giannis, & Nieger, 1996).

Reactivity and Transformations

  • The compound has been involved in various chemical reactions, leading to the formation of other complex molecules. For instance, its reaction with Meldrum's acid results in products with unique configurations and properties, demonstrating its versatility in organic synthesis (Snyder et al., 2003).

Application in Polymer Science

  • It has applications in the field of polymer science. For example, its derivatives have been used in the preparation of block copolymers, which are crucial in the development of new materials with specific properties (Hazer et al., 1989).

Exploration of New Synthetic Pathways

  • Research has shown that it can be used in exploring new synthetic pathways, like in the synthesis of o-terphenyls, demonstrating its potential in expanding the horizons of synthetic chemistry (Brenna, Fuganti, & Serra, 1998).

Dendrimer Synthesis

  • Its tert-butyl ester form has been utilized in the synthesis of dendrimers, highlighting its role in the creation of complex macromolecules for potential applications in drug delivery and nanotechnology (Pesak, Moore, & Wheat, 1997).

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-7-10(9-17)6-15-5-4-14-11(15)8-16/h4-5,10,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIPYUZTQEURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
Reactant of Route 3
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester
Reactant of Route 6
5-Hydroxymethyl-5,6-dihydro-4H,8H-1,3a,7-triaza-azulene-7-carboxylic acid tert-butyl ester

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